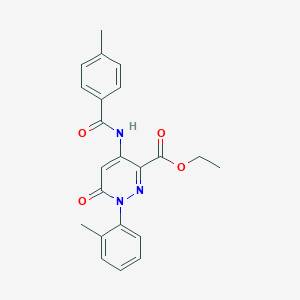

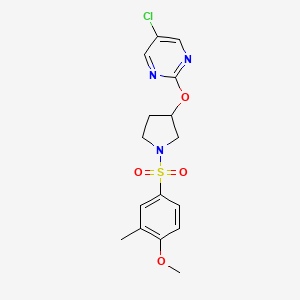

![molecular formula C16H14F3N3O3 B3007712 N-[2-(2-nitroethyl)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea CAS No. 339111-24-9](/img/structure/B3007712.png)

N-[2-(2-nitroethyl)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ureas are a class of organic compounds with a wide range of applications, particularly in the field of medicinal chemistry, where they are often explored for their potential as anticancer agents. The compound "N-[2-(2-nitroethyl)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea" is an unsymmetrical urea derivative, which implies that it has different aryl groups attached to the nitrogen atoms of the urea functionality. This structural feature can be crucial for the biological activity of such compounds .

Synthesis Analysis

The synthesis of urea derivatives can be approached through various methods. Traditional syntheses often involve hazardous reagents such as phosgene and isocyanates, but modern synthetic chemistry has been moving towards safer and more environmentally friendly alternatives. Phosgene substitutes like bis(4-nitrophenyl)carbonate and di-tert-butyl dicarbonate, among others, have been utilized to create ureas without the associated risks of handling phosgene or isocyanates . Additionally, the use of nitroarenes as starting materials for the synthesis of unsymmetrical urea derivatives has been demonstrated. These methods can provide good to excellent yields using simpler and safer reagents, such as tin (II) chloride dihydrate/choline chloride eutectic mixture, which acts as a reductive reaction media .

Molecular Structure Analysis

The molecular structure of urea derivatives like "this compound" is characterized by the presence of a urea linkage (–NH–CO–NH–) flanked by aryl groups that can significantly influence the compound's properties and reactivity. The presence of electron-withdrawing groups such as the trifluoromethyl group can affect the electron density distribution within the molecule, potentially impacting its interaction with biological targets .

Chemical Reactions Analysis

Urea derivatives can undergo various chemical reactions, including nitrosation, which involves the conversion of amines into nitroso compounds. For instance, nitrosation of certain urea derivatives with hydrochloric acid and sodium nitrite has been shown to yield the corresponding nitrosoureas. The reaction outcomes can vary depending on the substituents present on the urea molecule, as seen in the case of 1-substituted 3-(2-pyridylmethyl) ureas . These reactions are significant as they can lead to the formation of compounds with different biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives are influenced by their molecular structure. The introduction of different substituents can alter properties such as solubility, melting point, and stability. For example, the cytotoxicity of 1-aryl-3-(2-chloroethyl) ureas against human adenocarcinoma cells suggests that the chloroethyl and aryl groups contribute to the biological activity of these compounds. Some derivatives have shown comparable cytotoxicity to known anticancer agents like chlorambucil, indicating the potential of these urea derivatives in cancer therapy .

科学的研究の応用

CNS Activity and Anxiolytic Properties

N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas, a class of compounds related to the query molecule, have been explored for their central nervous system (CNS) activity. Certain derivatives with phenyl or substituted phenyl groups exhibit anxiolytic activity, demonstrating potential applications in addressing anxiety disorders (Rasmussen et al., 1978).

Agricultural Use and Emission Control

In agricultural contexts, urea derivatives, particularly urease inhibitors, have been investigated for their effectiveness in reducing emissions of ammonia, nitrous oxide, and nitric oxide from fertilized soils. This is important for minimizing the environmental and economic impacts associated with urea-based fertilizers (Abalos et al., 2012).

Structural Analysis and Material Science

In material science, urea derivatives like N 1 ,N 1 -dimethyl-N 3 -arylureas have been studied using NMR, IR, Raman spectroscopy, and X-ray diffraction. Such analyses offer insights into the hydrogen bonding and molecular conformations of these compounds, which can be crucial for designing materials with specific properties (Kołodziejski et al., 1993).

Anticancer Potential

In the medical field, certain urea derivatives have shown promise as anticancer agents. For example, 1-Aryl-3-(2-chloroethyl) ureas have been synthesized and evaluated for their cytotoxic effects on human adenocarcinoma cells, showcasing the potential for developing new chemotherapeutic agents (Gaudreault et al., 1988).

Role in Translation Initiation and Potential Anti-Cancer Agents

Further emphasizing their potential in cancer therapy, symmetrical N,N'-diarylureas have been identified as activators of the eIF2α kinase heme-regulated inhibitor, inhibiting cancer cell proliferation. These findings suggest a role in translation initiation and present a new avenue for anti-cancer drug development (Denoyelle et al., 2012).

特性

IUPAC Name |

1-[2-(2-nitroethyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N3O3/c17-16(18,19)12-5-3-6-13(10-12)20-15(23)21-14-7-2-1-4-11(14)8-9-22(24)25/h1-7,10H,8-9H2,(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOTVWLWOUXZZDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC[N+](=O)[O-])NC(=O)NC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

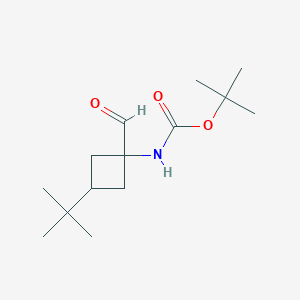

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B3007631.png)

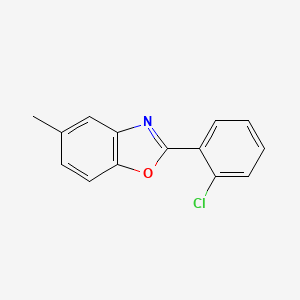

![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3007633.png)

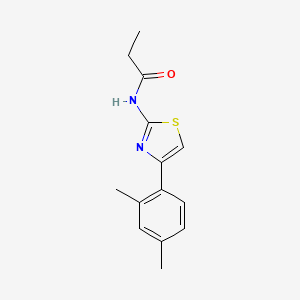

![5-(furan-2-yl)-N-(8H-indeno[1,2-d]thiazol-2-yl)isoxazole-3-carboxamide](/img/structure/B3007634.png)

![N-[(5,6-dihydro-2H-pyran-3-yl)methyl]prop-2-enamide](/img/structure/B3007639.png)

![7-(4-Ethylbenzoyl)-5-[(2-methoxyphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B3007646.png)

![N-(4-fluorophenyl)-2-[(5-pyridin-2-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B3007648.png)

![ethyl 2-(3-(4-nitrophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3007652.png)